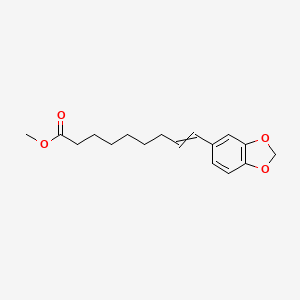
Diethyl 2-butylcyclopropane-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-butylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C13H22O4 It belongs to the class of cyclopropane derivatives, which are known for their strained ring structures and unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-butylcyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with butyl bromide in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of a carbanion intermediate, which undergoes intramolecular cyclization to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Diethyl 2-butylcyclopropane-1,1-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diethyl 2-butylcyclopropane-1,1-dicarboxylic acid, while reduction can produce diethyl 2-butylcyclopropane-1,1-dicarbinol.
科学的研究の応用
Diethyl 2-butylcyclopropane-1,1-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds.
Industry: It can be used in the production of specialty chemicals and polymers.
作用機序
The mechanism by which diethyl 2-butylcyclopropane-1,1-dicarboxylate exerts its effects depends on the specific reactions it undergoes. In general, the strained cyclopropane ring is highly reactive and can participate in various chemical transformations. The ester groups can also undergo hydrolysis to form carboxylic acids, which can further react with other compounds.
類似化合物との比較
Similar Compounds
Diethyl cyclopropane-1,1-dicarboxylate: A similar compound with a simpler structure, lacking the butyl group.
Dimethyl 1,1-cyclopropanedicarboxylate: Another cyclopropane derivative with methyl ester groups instead of ethyl.
Diethyl 1,1-cyclobutanedicarboxylate: A related compound with a cyclobutane ring instead of cyclopropane.
Uniqueness
Diethyl 2-butylcyclopropane-1,1-dicarboxylate is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. This makes it a valuable compound for specific applications where the butyl group provides additional functionality.
特性
CAS番号 |
72435-01-9 |
|---|---|
分子式 |
C13H22O4 |
分子量 |
242.31 g/mol |
IUPAC名 |
diethyl 2-butylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H22O4/c1-4-7-8-10-9-13(10,11(14)16-5-2)12(15)17-6-3/h10H,4-9H2,1-3H3 |
InChIキー |
CTFBTZISAUIDPO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CC1(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


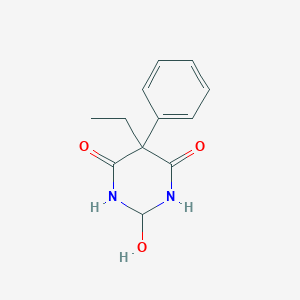
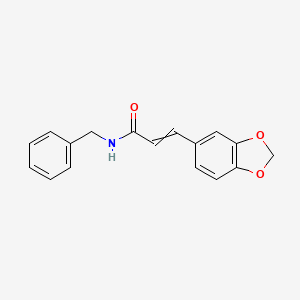
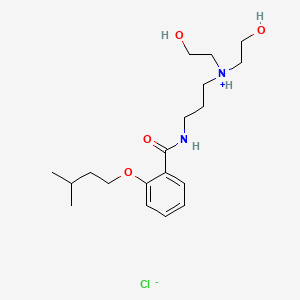

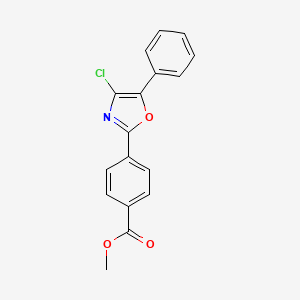
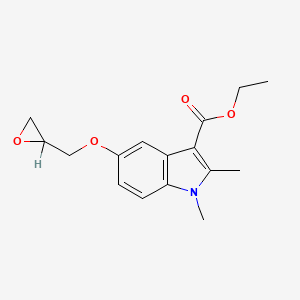
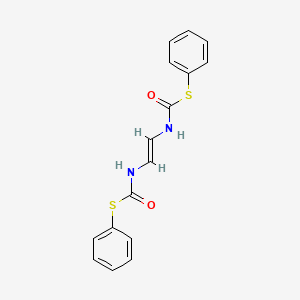
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-N-[4-[[4-[[[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]benzoyl]amino]phenyl]-3-hydroxy-](/img/structure/B14453023.png)
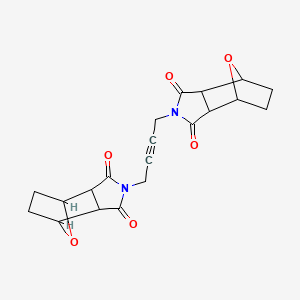
![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)
![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)
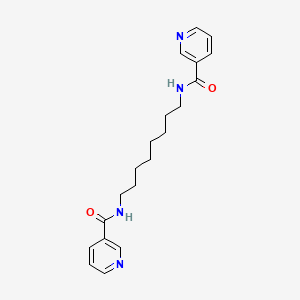
![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
